molecular formula C13H9F3N2O B5598686 [4-Amino-2-(trifluoromethyl)pyridin-3-yl](phenyl)methanone

[4-Amino-2-(trifluoromethyl)pyridin-3-yl](phenyl)methanone

Cat. No.: B5598686
M. Wt: 266.22 g/mol
InChI Key: KJDWEDCXDHPTEP-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(trifluoromethyl)pyridine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, 4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors, particularly in cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and surface treatments.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloropyridine
  • 4-Amino-2-fluoropyridine
  • 4-Amino-2-methylpyridine

Uniqueness

Compared to similar compounds, 4-Amino-2-(trifluoromethyl)pyridin-3-ylmethanone is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and reactivity, making it more versatile in various applications. Additionally, the combination of the trifluoromethyl group with the amino and phenyl groups provides a unique set of chemical properties that are not found in other similar compounds.

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)12-10(9(17)6-7-18-12)11(19)8-4-2-1-3-5-8/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDWEDCXDHPTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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